molecular formula C18H22BrNO2 B3640261 N-2-adamantyl-5-bromo-2-methoxybenzamide

N-2-adamantyl-5-bromo-2-methoxybenzamide

Cat. No.: B3640261
M. Wt: 364.3 g/mol
InChI Key: PHAPZKWNDUDOJT-UHFFFAOYSA-N
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Description

“N-2-adamantyl-5-bromo-2-methoxybenzamide” is a chemical compound that is composed of an adamantyl group (a type of bulky, three-dimensional structure found in organic compounds), a bromo group (indicating the presence of bromine), a methoxy group (a common functional group in organic chemistry, composed of a methyl group bound to oxygen), and a benzamide group (a type of amide group bound to a benzene ring) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the bulky adamantyl group and the various other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo group, which is often involved in electrophilic aromatic substitution reactions, and the benzamide group, which can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its individual functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-2-adamantyl-5-bromo-2-methoxybenzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-(2-adamantyl)-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPZKWNDUDOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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